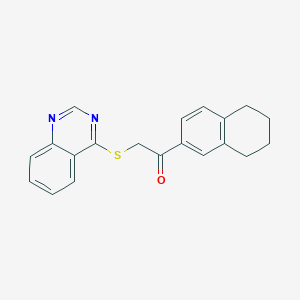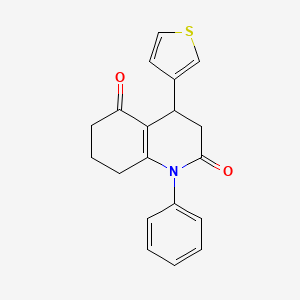![molecular formula C19H19NO4S B11499246 3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B11499246.png)
3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(2,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is a complex organic compound featuring a pyrrole ring substituted with a 2,4-dimethoxyphenyl group and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[1-(2,4-dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole ring through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine. The 2,4-dimethoxyphenyl and thiophene groups are introduced via electrophilic aromatic substitution reactions.
Industrial Production Methods: Industrial production may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, solvent choice, and reaction time. Catalysts and reagents are selected to ensure efficient and scalable synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can target the carbonyl group in the propanoic acid moiety, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols, are used under controlled conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: In biological research, it may serve as a probe or ligand in studying enzyme interactions and receptor binding due to its unique structural features.
Industry: In materials science, the compound can be used in the synthesis of polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The 2,4-dimethoxyphenyl and thiophene groups can engage in π-π stacking and hydrogen bonding, influencing the binding affinity and specificity. The propanoic acid moiety may participate in ionic interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
- 3-(3,4-Dimethoxyphenyl)propanoic acid
- 3-(2,4-Dihydroxyphenyl)propanoic acid
- 3-(2,4-Dimethoxyphenyl)-1H-pyrrole
Uniqueness: 3-[1-(2,4-Dimethoxyphenyl)-5-(thiophen-2-yl)-1H-pyrrol-2-yl]propanoic acid is unique due to the combination of its structural elements, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.
Properties
Molecular Formula |
C19H19NO4S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
3-[1-(2,4-dimethoxyphenyl)-5-thiophen-2-ylpyrrol-2-yl]propanoic acid |
InChI |
InChI=1S/C19H19NO4S/c1-23-14-7-9-15(17(12-14)24-2)20-13(6-10-19(21)22)5-8-16(20)18-4-3-11-25-18/h3-5,7-9,11-12H,6,10H2,1-2H3,(H,21,22) |
InChI Key |
WCNWKYJSNDEISX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2C(=CC=C2C3=CC=CS3)CCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(6-Ethoxy-4-methylquinazolin-2-yl)amino]-6-phenylpyrimidin-4-ol](/img/structure/B11499167.png)
![2-[3-(hexyloxy)phenyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B11499178.png)
![Pyrrol-2-one, 4-acetyl-5-(3-fluorophenyl)-3-hydroxy-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1,5-dihydro-](/img/structure/B11499184.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-{[5-(propan-2-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetamide](/img/structure/B11499190.png)

![Ethyl 4-({[3-(4-fluorobenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11499201.png)
![(4Z)-4-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-(furan-2-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11499203.png)
![3-(2-fluorophenyl)-7-phenyl-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one](/img/structure/B11499211.png)
![12-(4-ethoxyphenyl)-9-phenyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B11499215.png)
![[4,6-Di(piperidin-1-yl)-1,3,5-triazin-2-yl]prop-2-en-1-ylcyanamide](/img/structure/B11499223.png)
![3-(isobutylamino)-5-(3-toluidino)-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B11499238.png)

![N-[5-chloro-2-(phenylcarbonyl)-1-benzofuran-3-yl]-4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanamide](/img/structure/B11499247.png)
![ethyl (4-{[(4-chlorophenyl)acetyl]amino}-3,5-dimethyl-1H-pyrazol-1-yl)acetate](/img/structure/B11499249.png)
